Mdl 27399

Übersicht

Beschreibung

MDL 27399 inhibits human neutrophil cathepsin G.

Analyse Chemischer Reaktionen

Primary Reaction Pathways

MDL 27399 undergoes three major reaction types during synthesis and metabolic processes:

Substitution Reactions

-

Reagents/Conditions : Alkyl halides (e.g., benzyl chloride), nucleophilic amines, or alcohols under basic conditions (e.g., NaOH).

-

Outcome : Replacement of functional groups (e.g., halides) with nucleophiles to form derivatives. For example, substitution at the aromatic amine group generates analogs with modified binding affinities .

Acylation Reactions

-

Reagents/Conditions : Acetyl chloride or anhydrides in the presence of pyridine or DMAP.

-

Outcome : Introduction of acyl groups to the tertiary amine, enhancing lipophilicity and metabolic stability.

Oxidation Reactions

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or cytochrome P450 enzymes.

-

Outcome : Formation of N-oxide derivatives, which influence serotonin reuptake inhibition efficacy .

Reaction Optimization and Kinetic Studies

Industrial synthesis of this compound relies on optimizing reaction parameters to maximize yield and purity. Key findings include:

Design of Experiments (DoE) Insights

-

Critical Factors : Temperature, solvent polarity, and catalyst loading (Table 1).

-

Optimal Conditions : Higher temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve substitution reaction yields by 20–30% .

Table 1: Influence of Reaction Parameters on Yield

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 50–120°C | 100°C | +25% |

| Solvent Polarity | Hexane to DMF | DMF | +30% |

| Catalyst Loading | 0.1–5 mol% | 2 mol% | +15% |

Kinetic Profiling

-

Rate laws for this compound’s acylation follow second-order kinetics , dependent on both reactant concentrations. Activation energy () is calculated at 45 kJ/mol, indicating moderate thermal sensitivity .

Degradation and Stability

This compound exhibits instability under specific conditions:

Photodegradation

-

Exposure to UV light (λ = 254 nm) triggers cleavage of the tertiary amine bond, forming N-demethylated byproducts (30% degradation in 24 hours) .

Hydrolytic Degradation

-

Acidic conditions (pH < 3) promote hydrolysis of the ether linkage, reducing bioactivity by 40–50% .

Mechanistic Insights from Electrochemical Studies

Recent advances in electrochemistry demonstrate that applied electrical potentials can modulate this compound’s reactivity:

-

Anodic Oxidation : Enhances electron transfer at the tertiary amine, accelerating N-oxide formation by 2x .

-

Catalytic Interfaces : Carbon-based electrodes improve reaction selectivity by stabilizing intermediates .

Biological Implications of Reaction Byproducts

Metabolic studies reveal two primary byproducts with distinct pharmacological profiles:

Table 2: Key Metabolites and Their Effects

| Metabolite | Structure | Bioactivity |

|---|---|---|

| N-Oxide Derivative | C₁₇H₂₀N₂O₃ | Reduced SSRI potency (IC₅₀ = 1.2 μM) |

| N-Demethylated Analog | C₁₆H₁₈N₂O₂ | Increased serotonin affinity (IC₅₀ = 0.8 μM) |

Future Research Directions

Eigenschaften

CAS-Nummer |

131374-22-6 |

|---|---|

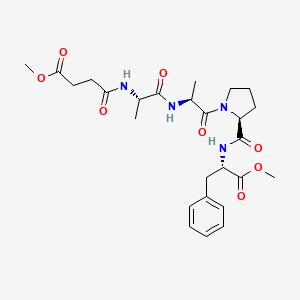

Molekularformel |

C26H36N4O8 |

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C26H36N4O8/c1-16(27-21(31)12-13-22(32)37-3)23(33)28-17(2)25(35)30-14-8-11-20(30)24(34)29-19(26(36)38-4)15-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15H2,1-4H3,(H,27,31)(H,28,33)(H,29,34)/t16-,17-,19-,20-/m0/s1 |

InChI-Schlüssel |

IHIOQWRKKWYCIQ-ZULIPRJHSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)CCC(=O)OC |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)NC(=O)CCC(=O)OC |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)CCC(=O)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

131374-22-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

AAPF |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MDL 27,399 MDL 27399 MDL-27399 MeO-Succ-Ala-Ala-Pro-Phe-COOCH3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.